molecular formula C20H27N3O2 B1436454 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione CAS No. 299934-78-4

5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

Cat. No. B1436454
M. Wt: 341.4 g/mol
InChI Key: VYWCIYQJPIVVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Cyclodipeptide Synthesis

A study demonstrated the high-yield preparation of cyclodipeptides by heating phenylalanine methyl ester, showcasing a method applicable to the synthesis of C2-symmetric 2,5-disubstituted-1,4-diazabicyclo[2.2.2] octane from amino acid esters (Qiu Li-hua et al., 2010).

Ring Opening Reactions

Research on 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione explored its reaction with cyclic secondary amines, leading to various cyclopentenyl derivatives, indicating the versatility of such frameworks in synthesizing complex structures (P. Šafár̆ et al., 2000).

Dieckmann Cyclization

Another method involved Dieckmann cyclization to form piperazine-2,5-diones, highlighting a synthetic route to these compounds via acylation and oxidation processes starting from β-(alkylamino)alcohols (Claude Larrivée Aboussafy & D. Clive, 2012).

Biological Activity and Pharmacological Potential

Central Nervous System Agents

A study synthesized 4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, examining their potential as central nervous system agents, indicating the role of such compounds in developing antidepressant therapies (L. Martin et al., 1981).

Antiproliferative and Differentiation Effects

Research on piperazine derivatives highlighted their antiproliferative effects and ability to induce erythroid differentiation against K-562 human chronic myelogenous leukemia, showcasing the potential therapeutic applications of such compounds in cancer treatment (Antoine M. Saab et al., 2013).

Anticonvulsant Activity

A study on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives assessed their anticonvulsant and neurotoxic properties, finding several compounds displayed significant anticonvulsant activity in tests, illustrating the potential of such structures in developing new anticonvulsant drugs (J. Obniska et al., 2006).

properties

IUPAC Name

3-hydroxy-5-(4-methylphenyl)-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-2-4-16(5-3-15)17-12-19(24)18(20(25)13-17)14-22-8-11-23-9-6-21-7-10-23/h2-5,14,17,21,24H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWCIYQJPIVVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCNCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 2
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 3
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 4
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 5
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 6
5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

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